N-(NHS-PEG3)-N-bis(PEG3-azide)

説明

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N8O13/c30-34-32-4-10-42-16-22-48-25-19-45-13-7-36(8-14-46-20-26-49-23-17-43-11-5-33-35-31)6-12-44-18-24-47-21-15-41-9-3-29(40)50-37-27(38)1-2-28(37)39/h1-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZGSTOKLAFFIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N8O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(NHS-PEG3)-N-bis(PEG3-azide): A Trifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional polyethylene glycol (PEG) linker, N-(NHS-PEG3)-N-bis(PEG3-azide). We will delve into its core chemical principles, provide detailed experimental protocols for its application, and offer expert insights into the strategic considerations for its use in constructing complex bioconjugates, particularly in the realm of targeted therapeutics and diagnostics.

Introduction: The Power of Trifunctionality in Bioconjugation

In the sophisticated landscape of modern drug development and biological research, the ability to create precisely defined molecular architectures is paramount. Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is a cornerstone of this endeavor.[1] Trifunctional linkers, such as N-(NHS-PEG3)-N-bis(PEG3-azide), represent a significant advancement in this field, offering a versatile platform for creating complex, multi-component systems.[2][3]

This branched PEG derivative possesses three distinct reactive functionalities: one N-hydroxysuccinimide (NHS) ester and two azide groups.[2][4] This unique arrangement allows for a sequential and controlled conjugation strategy, enabling the attachment of up to three different molecules to a central scaffold. The inclusion of discrete PEG3 spacers enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[5][6] These properties make N-(NHS-PEG3)-N-bis(PEG3-azide) an invaluable tool for applications such as:

-

Antibody-Drug Conjugates (ADCs): Enabling the attachment of both a targeting antibody and multiple drug payloads.[7][8]

-

Targeted Drug Delivery: Facilitating the construction of nanoparticles and other delivery vehicles with both targeting ligands and therapeutic agents.[1][5]

-

Diagnostics and Imaging: Allowing for the dual labeling of biomolecules with reporter molecules and affinity tags.[5]

-

Multivalent Bioconjugates: Creating constructs with multiple copies of a molecule to enhance binding avidity.[3]

This guide will provide the foundational knowledge and practical protocols necessary to harness the full potential of this powerful trifunctional linker.

Core Chemistry: Understanding the Reactive Moieties

The utility of N-(NHS-PEG3)-N-bis(PEG3-azide) stems from the distinct and well-characterized reactivity of its functional groups: the NHS ester and the two azide groups.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for reacting with primary amines, such as the side chain of lysine residues and the N-terminus of proteins and peptides. The reaction, a nucleophilic acyl substitution, proceeds readily under mild, near-neutral to slightly alkaline pH conditions (pH 7.2-8.5) to form a stable and irreversible amide bond.[9]

It is crucial to be mindful of the hydrolytic instability of the NHS ester, especially at higher pH.[10] Therefore, solutions of the linker should be prepared fresh, and reactions should be performed in amine-free buffers to avoid competing reactions.[11]

Diagram: NHS Ester Reaction with a Primary Amine

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

The Bioorthogonal Azide Groups

The two azide (N₃) groups on the linker are key for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4] Azides are particularly useful because they are bioorthogonal, meaning they do not react with functional groups typically found in biological systems.[12] This allows for highly specific labeling, even in complex biological mixtures.

The most common reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide reacts with a terminal alkyne to form a stable triazole ring.[6] Alternatively, for applications where copper cytotoxicity is a concern, strain-promoted alkyne-azide cycloaddition (SPAAC) can be employed, which utilizes a strained cyclooctyne (e.g., DBCO) and does not require a metal catalyst.[13]

Diagram: Azide-Alkyne Click Chemistry

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.

Quantitative Data Summary

The following tables provide key quantitative data to aid in the design of experiments using N-(NHS-PEG3)-N-bis(PEG3-azide).

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 720.78 g/mol | [10] |

| Molecular Formula | C₂₉H₅₂N₈O₁₃ | [10] |

| Purity | >90% (typically >95%) | [10] |

| Storage | -20°C, sealed, dry | [4] |

| Solubility | Soluble in DMSO, DMF |

Table 2: Recommended Reaction Conditions

| Reaction | Parameter | Recommended Range | Rationale & Key Considerations | Source |

| NHS Ester Conjugation | pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Lower pH slows the reaction, while higher pH increases hydrolysis. | [9][10] |

| Molar Excess of Linker | 10-50 fold | Dependent on the concentration of the biomolecule. Dilute solutions require a higher excess. | [4] | |

| Temperature | Room Temperature or 4°C | Room temperature for faster reaction (30-60 min), 4°C for longer incubations (2-4 hours) to minimize protein degradation. | [4] | |

| Buffer | Amine-free (e.g., PBS, HEPES) | Avoids competition with the target biomolecule. | ||

| CuAAC Click Chemistry | Catalyst | Copper (I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | Catalyzes the cycloaddition reaction. | [6] |

| Ligand | TBTA or THPTA | Stabilizes the Cu(I) catalyst and improves reaction efficiency. | [6] | |

| Solvent | Aqueous buffers, often with a co-solvent like DMSO or DMF | Depends on the solubility of the alkyne-modified molecule. | [6] | |

| Temperature | Room Temperature | Typically proceeds efficiently at ambient temperature. | [6] |

Experimental Protocols

The trifunctional nature of N-(NHS-PEG3)-N-bis(PEG3-azide) allows for a sequential conjugation strategy, which is critical for constructing well-defined, multi-component bioconjugates.

Diagram: Sequential Conjugation Workflow

Caption: A typical sequential conjugation workflow using N-(NHS-PEG3)-N-bis(PEG3-azide).

Step 1: NHS Ester Conjugation to an Amine-Containing Biomolecule

This protocol details the initial reaction of the NHS ester with a primary amine on a biomolecule, such as a protein or antibody.

Materials:

-

N-(NHS-PEG3)-N-bis(PEG3-azide)

-

Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)

Procedure:

-

Biomolecule Preparation: Ensure the biomolecule is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

-

Linker Solution Preparation: Immediately before use, dissolve a small amount of N-(NHS-PEG3)-N-bis(PEG3-azide) in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11] Causality: Preparing the linker solution fresh is critical as the NHS ester is moisture-sensitive and will hydrolyze over time, rendering it inactive.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the linker solution to the biomolecule solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent denaturation of the biomolecule.[11] Expertise & Experience: The optimal molar excess of the linker will depend on the concentration of the biomolecule and the desired degree of labeling. A higher excess may be required for dilute protein solutions.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[4]

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[4] Trustworthiness: This step is crucial to prevent non-specific reactions in subsequent steps.

-

Purification: Remove the excess linker and byproducts using an appropriate purification method such as a desalting SEC column or dialysis. The choice of method will depend on the scale of the reaction and the properties of the biomolecule.[4][14] This yields the azide-functionalized biomolecule intermediate.

Step 2: Azide-Alkyne Click Chemistry

This protocol outlines the subsequent reaction of the azide-functionalized intermediate with alkyne-modified molecules.

Materials:

-

Azide-functionalized biomolecule from Step 1

-

Alkyne-modified molecule(s) of interest

-

For CuAAC:

-

Copper (II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA for aqueous solutions)

-

-

For SPAAC:

-

DBCO- or BCN-modified molecule

-

-

Reaction buffer (e.g., PBS)

-

Purification system (e.g., SEC, affinity chromatography)

Procedure (for CuAAC):

-

Reactant Preparation: Prepare stock solutions of the alkyne-modified molecule(s), CuSO₄, sodium ascorbate, and THPTA ligand.

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized biomolecule, the alkyne-modified molecule(s) (in slight molar excess to the number of azide groups), and the THPTA ligand.

-

Initiation: Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The final concentrations of the catalyst components should be optimized for the specific reaction but are typically in the low millimolar range.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

-

Purification: Purify the final trifunctional conjugate to remove the copper catalyst, excess reagents, and any unreacted starting materials. This can be achieved through SEC, affinity chromatography (if applicable), or dialysis.[14]

Characterization of the Final Conjugate

Thorough characterization of the final conjugate is essential to ensure its purity, homogeneity, and functionality. A combination of analytical techniques is often required.[1]

Table 3: Recommended Characterization Techniques

| Technique | Purpose | Expected Outcome | Source |

| SDS-PAGE | Assess conjugation efficiency and purity | A shift in the molecular weight of the biomolecule corresponding to the addition of the linker and other molecules. | [13] |

| Size-Exclusion Chromatography (SEC) | Determine purity and detect aggregation | A single, well-defined peak for the purified conjugate. | [14] |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirm the molecular weight of the conjugate and determine the degree of labeling | The measured mass should correspond to the theoretical mass of the conjugate. | [14] |

| UV-Vis Spectroscopy | Quantify the degree of labeling (if a chromophore is attached) | Measurement of absorbance at specific wavelengths can be used to calculate the ratio of the attached molecules to the biomolecule. | [1] |

| Functional Assays | Assess the biological activity of the conjugate | The conjugate should retain the desired biological activity of its components (e.g., antibody binding, enzyme activity). | [2] |

Troubleshooting

Table 4: Common Problems and Solutions

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low NHS Ester Conjugation Efficiency | - Hydrolyzed NHS ester- Competing amine-containing buffer- Insufficient molar excess of linker- Low pH of reaction buffer | - Prepare linker solution fresh immediately before use.- Use an amine-free buffer (e.g., PBS, HEPES).- Increase the molar excess of the linker.- Ensure the reaction buffer pH is between 7.2 and 8.5. |

| Low Click Chemistry Yield | - Inactive copper catalyst (for CuAAC)- Insufficient alkyne-modified molecule- Steric hindrance | - Use fresh catalyst and ligand solutions. Ensure proper reduction of Cu(II) to Cu(I).- Increase the molar excess of the alkyne-modified molecule.- Consider a longer PEG spacer on the alkyne-modified molecule. |

| Precipitation of the Conjugate | - Aggregation due to high degree of labeling or hydrophobic modifications- Denaturation of the biomolecule | - Reduce the molar excess of the linker to achieve a lower degree of labeling.- Ensure the final concentration of organic solvent is low.- Perform the reaction at a lower temperature (4°C). |

| Heterogeneous Final Product | - Incomplete reaction- Side reactions- Inefficient purification | - Increase reaction time or optimize reaction conditions.- Ensure proper quenching of the NHS ester reaction.- Use a high-resolution purification method (e.g., HPLC-SEC). |

Conclusion

N-(NHS-PEG3)-N-bis(PEG3-azide) is a powerful and versatile trifunctional linker that enables the construction of complex and well-defined bioconjugates. By understanding the distinct chemistries of its NHS ester and azide functionalities, and by employing a controlled, sequential conjugation strategy, researchers can create novel molecular entities for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this advanced bioconjugation reagent.

References

-

Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). ACS Omega. [Link]

-

Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. (2011). Bioconjugate Chemistry. [Link]

-

A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2017). Polymer Chemistry. [Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC. [Link]

-

Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. (2016). Organic & Biomolecular Chemistry. [Link]

-

A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly. (2019). Polymer Chemistry. [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

-

Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles. (2024). MDPI. [Link]

-

Synthesis and Characterization of Mono-, Di-, and Tri-Polyethylene Glycol Chlorin e6 Conjugates for the Photokilling of Human Ovarian Cancer Cells. (2015). ACS Omega. [Link]

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2021). International Journal of Molecular Sciences. [Link]

-

Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube. [Link]

-

N-(NHS-PEG3)-N-bis(PEG3-azide). MySkinRecipes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 7. purepeg.com [purepeg.com]

- 8. mdpi.com [mdpi.com]

- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]

- 13. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enovatia.com [enovatia.com]

An In-depth Technical Guide to N-(NHS-PEG3)-N-bis(PEG3-azide): A Heterobifunctional Linker for Advanced Bioconjugation

Introduction: The Power of Precision in Molecular Assembly

In the intricate landscape of drug development and molecular biology, the ability to selectively and stably connect different molecular entities is paramount. N-(NHS-PEG3)-N-bis(PEG3-azide) emerges as a sophisticated and versatile tool, meticulously designed to address this need. This technical guide provides an in-depth exploration of its chemical architecture, functional capabilities, and practical applications, offering researchers and drug development professionals a comprehensive understanding of how to leverage this powerful heterobifunctional linker.

At its core, N-(NHS-PEG3)-N-bis(PEG3-azide) is a branched polyethylene glycol (PEG) derivative engineered with distinct reactive moieties at its termini.[1] This strategic design incorporates an N-hydroxysuccinimide (NHS) ester and two azide groups, enabling a two-step, orthogonal conjugation strategy.[2][3] The embedded PEG linkers are not merely spacers; they are crucial for enhancing the solubility, biocompatibility, and pharmacokinetic properties of the resulting conjugates.[4][5] This guide will dissect the causality behind the experimental choices when using this linker, providing not just protocols, but a framework for rational and self-validating experimental design.

Deconstructing the Molecular Architecture: Form and Function

The efficacy of N-(NHS-PEG3)-N-bis(PEG3-azide) lies in the synergistic interplay of its three key components: the NHS ester, the branched PEG backbone, and the terminal azide groups.

The Amine-Reactive Anchor: The NHS Ester

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for reacting with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[6][7] This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[8] The reaction is highly pH-dependent, with optimal reactivity occurring in the slightly alkaline range of pH 7.2 to 8.5.[6][7] Below this range, the primary amine is protonated and thus less nucleophilic, while at higher pH, the NHS ester becomes increasingly susceptible to hydrolysis, a competing reaction that reduces conjugation efficiency.[7]

The Biocompatible Scaffold: The Branched PEG Linker

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to serve as flexible, hydrophilic spacers.[4] The PEG chains in N-(NHS-PEG3)-N-bis(PEG3-azide) enhance the water solubility of the linker and the subsequent conjugate, which is particularly beneficial when working with hydrophobic molecules.[5][9] Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules and improve their in vivo stability by shielding them from enzymatic degradation.[4] The branched nature of this specific linker provides a unique three-dimensional architecture that can further minimize steric hindrance between conjugated molecules.[2]

The Bioorthogonal Handles: The Dual Azide Groups

The two terminal azide groups (-N3) are the gateways to the powerful realm of "click chemistry."[10] Specifically, they are poised to participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[11][12] This reaction forms a stable triazole linkage with a molecule containing a terminal alkyne.[13] The term "bioorthogonal" signifies that the azide and alkyne groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the reaction proceeds with exceptional specificity.[13] The presence of two azide groups offers the potential for creating multivalent constructs, allowing for the attachment of two alkyne-modified molecules.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of a representative N-(NHS-PEG3)-N-bis(PEG3-azide) molecule. Note that slight variations may exist between suppliers.

| Property | Value | Source |

| Chemical Formula | C29H52N8O13 | [1][2][14] |

| Molecular Weight | 720.78 g/mol | [1][2] |

| Purity | ≥95% | [2] |

| Storage Conditions | -20°C, sealed, dry, and protected from light | [10][14] |

| Appearance | Colorless to light yellow liquid | [10] |

| Solubility | Soluble in DMSO and DMF | [15][16] |

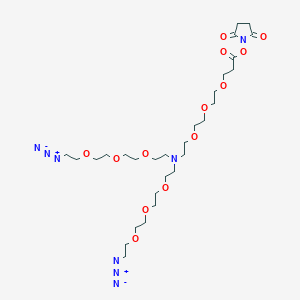

Visualizing the Chemical Structure

The following diagram illustrates the chemical structure of N-(NHS-PEG3)-N-bis(PEG3-azide).

Caption: Chemical structure of N-(NHS-PEG3)-N-bis(PEG3-azide).

Experimental Workflows and Protocols

The dual functionality of N-(NHS-PEG3)-N-bis(PEG3-azide) allows for a sequential conjugation strategy. First, the NHS ester is reacted with an amine-containing molecule. Then, the azide groups are used to conjugate alkyne-modified molecules via click chemistry.

Workflow for Two-Step Bioconjugation

Caption: Sequential bioconjugation workflow.

Detailed Protocol 1: NHS Ester Labeling of a Protein

This protocol provides a general guideline for labeling a protein with N-(NHS-PEG3)-N-bis(PEG3-azide). Optimization may be required for specific proteins and applications.

Causality Behind Choices:

-

Buffer: An amine-free buffer such as PBS at a pH of 7.2-8.0 is chosen to prevent competition with the target amine groups and to balance reactivity with NHS ester stability.[16]

-

Solvent: The linker is first dissolved in a water-miscible organic solvent like DMSO or DMF because it may have limited solubility in aqueous buffers.[6][15] It is crucial to use anhydrous, amine-free DMF to prevent premature hydrolysis or reaction of the NHS ester.[6]

-

Molar Excess: A 10-20 fold molar excess of the linker to the protein is a common starting point to ensure efficient labeling.[16] This ratio should be optimized to achieve the desired degree of labeling.

-

Reaction Time and Temperature: The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.[15] Lower temperatures can help to minimize hydrolysis of the NHS ester.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

N-(NHS-PEG3)-N-bis(PEG3-azide)

-

Anhydrous, amine-free DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Labeling Reaction:

-

Add the calculated volume of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[15]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[15][17]

-

-

Quenching the Reaction:

-

Add quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).[15]

-

Detailed Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-activated protein (from Protocol 1) to an alkyne-modified molecule.

Causality Behind Choices:

-

Catalyst System: The active catalyst is Cu(I), which is generated in situ from a Cu(II) salt (like CuSO4) using a reducing agent such as sodium ascorbate.[11][18] This avoids the instability of Cu(I) salts.[18]

-

Ligand: A copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is used to stabilize the Cu(I) oxidation state, improve reaction efficiency, and reduce copper-mediated cytotoxicity in biological applications.[18]

-

Stoichiometry: An excess of the alkyne-containing molecule is often used to drive the reaction to completion.[18]

Materials:

-

Azide-activated protein (from Protocol 1) in an appropriate buffer

-

Alkyne-modified molecule

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

THPTA ligand solution (e.g., 100 mM in water)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a microcentrifuge tube, combine the azide-activated protein and the alkyne-modified molecule.

-

-

Catalyst Preparation and Addition:

-

Initiation of the Click Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.[18]

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.[18] The reaction progress can be monitored by appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

-

-

Purification:

-

Purify the final conjugate using methods suitable for the specific biomolecule, such as size exclusion chromatography, affinity chromatography, or dialysis, to remove the copper catalyst, excess reagents, and byproducts.

-

Applications in Research and Drug Development

The unique properties of N-(NHS-PEG3)-N-bis(PEG3-azide) make it a valuable reagent in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the specificity of the antibody for targeted cancer therapy.[19][20][21] The NHS ester reacts with lysine residues on the antibody, and the azide groups can be used to attach alkyne-modified drug molecules.[19]

-

Development of Multivalent Bioconjugates: The two azide groups allow for the creation of constructs with two attached molecules, which can be useful for increasing avidity to a target or for creating bifunctional molecules.

-

Surface Modification: This linker can be used to functionalize surfaces of nanoparticles, liposomes, or other materials for targeted drug delivery or diagnostic applications.[3][20] The NHS ester can react with amine-functionalized surfaces, presenting azide groups for subsequent click chemistry.

-

Fluorescent Labeling and Imaging: Fluorophores with alkyne modifications can be "clicked" onto azide-activated biomolecules for use in cellular imaging and diagnostic assays.[20]

Conclusion: A Versatile Tool for Precision Bioconjugation

N-(NHS-PEG3)-N-bis(PEG3-azide) is a powerful and versatile heterobifunctional linker that provides researchers with a high degree of control over the creation of complex bioconjugates. By understanding the distinct reactivity of its NHS ester and azide functional groups, and by carefully controlling the reaction conditions, scientists can generate well-defined and highly functional molecules for a wide range of applications in drug development, diagnostics, and fundamental research. The inherent properties of the PEG backbone further enhance the utility of this linker by improving the biophysical characteristics of the final conjugate. As the demand for more sophisticated and targeted therapeutics and research tools continues to grow, the importance of precisely engineered linkers like N-(NHS-PEG3)-N-bis(PEG3-azide) will undoubtedly increase.

References

-

N-NHS-PEG3-N-bisPEG3-azide, CAS 2182602-16-8. (n.d.). AxisPharm. Retrieved from [Link]

-

N-(NHS-PEG3)-N-bis(PEG3-azide). (n.d.). MySkinRecipes. Retrieved from [Link]

-

NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments. Retrieved from [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]

-

Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Retrieved from [Link]

-

Cavity Click Chemistry: Cavity-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). ACS Publications. Retrieved from [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). ACS Publications. Retrieved from [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]

-

Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021, June 20). ACS Pharmacology & Translational Science. Retrieved from [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm. Retrieved from [Link]

-

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved from [Link]

-

Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]

-

Azide PEG Succinimidyl Carboxymethyl Ester. (n.d.). JenKem Technology. Retrieved from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. N-NHS-PEG3-N-bisPEG3-azide, CAS 2182602-16-8 | AxisPharm [axispharm.com]

- 3. N-(NHS-PEG3)-N-bis(PEG3-azide) [myskinrecipes.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. biochempeg.com [biochempeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. interchim.fr [interchim.fr]

- 14. N-(NHS-PEG3)-N-bis(PEG3-azide), HCl salt | BroadPharm [broadpharm.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. broadpharm.com [broadpharm.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. broadpharm.com [broadpharm.com]

- 19. purepeg.com [purepeg.com]

- 20. purepeg.com [purepeg.com]

- 21. Azide PEG Succinimidyl Carboxymethyl Ester [jenkemusa.com]

An In-depth Technical Guide to N-(NHS-PEG3)-N-bis(PEG3-azide): A Versatile Heterotrifunctional Linker for Advanced Bioconjugation

Introduction: The Architectural Advantage of a Branched, Heterotrifunctional Linker

In the landscape of modern drug development and biological research, the ability to precisely link different molecular entities is paramount. N-(NHS-PEG3)-N-bis(PEG3-azide) emerges as a sophisticated tool in the bioconjugation chemist's arsenal, offering a unique branched architecture that facilitates the creation of complex molecular constructs. This guide provides an in-depth exploration of the core properties, mechanisms of action, and diverse applications of this versatile linker, tailored for researchers, scientists, and drug development professionals.

At its core, N-(NHS-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional molecule featuring a central nitrogen atom from which three polyethylene glycol (PEG) chains emanate. One chain is terminated with an N-hydroxysuccinimide (NHS) ester, a well-established amine-reactive group. The other two chains are capped with azide functionalities, which are bioorthogonal handles for "click chemistry" reactions. This distinct trifurcated design, coupled with the inherent benefits of PEGylation, opens avenues for novel molecular engineering in fields such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced diagnostic agents. The PEG spacers not only enhance the solubility and biocompatibility of the resulting conjugates but also provide spatial separation between the linked molecules, which can be critical for maintaining their biological activity.[1][2]

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of N-(NHS-PEG3)-N-bis(PEG3-azide) is fundamental to its effective application. These properties dictate its handling, reactivity, and the characteristics of the final conjugate.

| Property | Value | Source(s) |

| Chemical Formula | C₂₉H₅₂N₈O₁₃ | [3][4][5] |

| Molecular Weight | 720.77 g/mol | [3][4][5] |

| CAS Number | 2182602-16-8 | [3][5] |

| Appearance | Solid powder or liquid | [3][6] |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | [7][8] |

| Storage Conditions | Store at -20°C, protected from moisture and light.[3][4] For long-term storage (months to years), maintain at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[3] |

Note on Stability: The NHS ester moiety is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. Therefore, it is crucial to handle the reagent in a dry environment and prepare solutions immediately before use.[9]

Synthesis and Quality Control: A Conceptual Overview

While the precise, proprietary synthesis of N-(NHS-PEG3)-N-bis(PEG3-azide) is typically not disclosed by commercial suppliers, a plausible synthetic strategy can be conceptualized based on established methods for creating branched and heterobifunctional PEG linkers.[][11][12][13] A general approach would likely involve the use of a trifunctional core molecule that allows for the orthogonal introduction of the NHS ester and azide functionalities.

A potential synthetic workflow could be envisioned as follows:

Caption: Conceptual synthetic pathway for a branched heterotrifunctional linker.

Quality control of the final product is critical to ensure reproducible results in downstream applications. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.[11]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Mechanism of Action: A Dual-Mode Reactivity

The utility of N-(NHS-PEG3)-N-bis(PEG3-azide) lies in its two distinct and orthogonal reactive modalities: the NHS ester for amine conjugation and the azide groups for click chemistry.

Part 1: NHS Ester Reaction with Primary Amines

The NHS ester reacts specifically with primary amines, such as the ε-amino group of lysine residues in proteins or the N-terminus of a polypeptide chain, to form a stable amide bond. This reaction proceeds efficiently at a physiological to slightly alkaline pH (typically pH 7.2-8.5).[3][14]

The mechanism is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This is followed by the departure of the N-hydroxysuccinimide leaving group.

Caption: Mechanism of NHS ester reaction with a primary amine.

A critical consideration in NHS ester chemistry is the competing hydrolysis reaction, where the ester reacts with water. The rate of hydrolysis increases with pH. While the aminolysis reaction is also faster at higher pH, optimizing the reaction conditions (e.g., protein concentration, pH, and reaction time) is crucial to maximize the yield of the desired conjugate.[1][15]

Part 2: Azide Reactivity in Click Chemistry

The two azide groups provide handles for highly efficient and specific "click" reactions. The most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][16]

-

CuAAC: This reaction involves the use of a copper(I) catalyst to unite an azide with a terminal alkyne, forming a 1,4-disubstituted triazole. It is known for its high reaction rates and yields.[16][17][18]

-

SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[2][19][20]

Caption: Overview of CuAAC and SPAAC click chemistry reactions.

Applications in Drug Discovery and Development

The unique trifunctional nature of N-(NHS-PEG3)-N-bis(PEG3-azide) makes it an invaluable tool for constructing sophisticated biomolecular architectures.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[21] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.[22]

N-(NHS-PEG3)-N-bis(PEG3-azide) can be employed in a modular approach to PROTAC synthesis. For instance, the NHS ester can be used to attach the linker to an E3 ligase ligand containing a primary amine. The two azide groups can then be used to attach two molecules of a target-binding ligand that have been functionalized with alkynes, potentially leading to PROTACs with improved avidity or the ability to engage with dimeric target proteins.

Caption: Modular synthesis of a PROTAC using the trifunctional linker.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[8] The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the drug at the target site. The inclusion of PEG chains in ADC linkers has been shown to improve their pharmacokinetic properties, increase solubility, and reduce aggregation.[7][15][23]

N-(NHS-PEG3)-N-bis(PEG3-azide) can be used to create ADCs with a drug-to-antibody ratio (DAR) of two in a site-specific manner. The NHS ester can be reacted with a primary amine on the antibody, and the two azide groups can then be conjugated with two molecules of a drug that has been functionalized with an alkyne. This approach allows for the creation of homogenous ADCs with a defined DAR, which is a critical quality attribute.

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for the specific biomolecules and reagents being used.

Protocol 1: Labeling a Protein with N-(NHS-PEG3)-N-bis(PEG3-azide)

This protocol describes the first step of conjugation, where the NHS ester of the linker is reacted with primary amines on a protein.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

N-(NHS-PEG3)-N-bis(PEG3-azide)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.[7]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of N-(NHS-PEG3)-N-bis(PEG3-azide) in anhydrous DMSO or DMF. Allow the vial of the linker to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Protocol 2: Click Chemistry Conjugation of the Azide-Labeled Protein

This protocol outlines the subsequent step of conjugating an alkyne-containing molecule to the azide-functionalized protein from Protocol 1. Both CuAAC and SPAAC procedures are described.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-labeled protein

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a 20 mM CuSO₄ solution in water.

-

Prepare a 100 mM sodium ascorbate solution in water immediately before use.

-

Prepare a 100 mM THPTA solution in water.

-

In a reaction tube, combine the azide-labeled protein and a 2- to 5-fold molar excess of the alkyne-functionalized molecule.

-

Add THPTA to the CuSO₄ solution in a 2:1 molar ratio and let it stand for a few minutes. [24]

-

Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 1-2 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM. [24]

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove excess reagents and the copper catalyst.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-labeled protein

-

Strained alkyne-functionalized molecule (e.g., DBCO-containing molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Add a 1.5- to 3-fold molar excess of the strained alkyne solution to the azide-labeled protein solution. [2]

-

Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C. [2][20] The reaction progress can be monitored by analytical techniques if necessary.

-

Purify the final conjugate using size-exclusion chromatography or another suitable method to remove any unreacted strained alkyne.

Characterization of the Final Conjugate

Thorough characterization of the final bioconjugate is essential to confirm its identity, purity, and integrity. A combination of analytical techniques is typically employed:

-

UV-Vis Spectroscopy: To determine the concentration of the protein and the incorporated molecule (if it has a distinct chromophore), which can be used to estimate the degree of labeling.[25]

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the precise molecular weight of the conjugate and confirm the number of attached molecules.[26][27]

-

Size-Exclusion Chromatography (SEC): To assess the purity and aggregation state of the conjugate.[6]

-

Hydrophobic Interaction Chromatography (HIC): Often used to separate species with different drug-to-antibody ratios in ADC characterization.[14]

-

Functional Assays: To ensure that the biological activity of the protein and the functionality of the attached molecule are retained after conjugation.

Conclusion: A Gateway to Advanced Molecular Architectures

N-(NHS-PEG3)-N-bis(PEG3-azide) stands out as a powerful and versatile tool for creating complex and well-defined bioconjugates. Its branched structure, combined with the orthogonal reactivity of the NHS ester and azide groups, provides researchers with the flexibility to design and synthesize novel molecular constructs for a wide range of applications in drug discovery, diagnostics, and fundamental biological research. By understanding its core properties and the nuances of its reaction chemistry, scientists can harness the full potential of this advanced linker to push the boundaries of molecular engineering.

References

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la902809p]

- Branched PEGs Synthesis. BOC Sciences. [URL: https://www.bocsci.com/branched-pegs-synthesis-service.html]

- Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24740445/]

- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova. [URL: https://veranova.

- N-bis(PEG3-azide) | CAS# 2182602-16-8 | PEG Linker. MedKoo Biosciences. [URL: https://www.medkoo.com/products/572830]

- Protocol for PEG NHS Ester. BroadPharm. [URL: https://broadpharm.com/peg-tech-center/protocol-for-peg-nhs-ester]

- Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.0c00433]

- DBCO Azide Ligation Protocol. BroadPharm. [URL: https://broadpharm.

- Peptide Conjugation via CuAAC 'Click' Chemistry. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4342813/]

- N-(NHS-PEG3)-N-bis(PEG3-azide), HCl salt. BroadPharm. [URL: https://broadpharm.com/pro-chem-list/product/bp-41301-n-nhs-peg3-n-bis-peg3-azide-hcl-salt]

- A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/py/c0py00277a]

- PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd. [URL: https://www.confluore.com/PEG-NHS-Ester-Protocol-id700551.html]

- Key assays and analytical techniques for the development of antibody drug conjugates. Drug Discovery World. [URL: https://www.ddw-online.

- Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012301/]

- Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Lumiprobe. [URL: https://www.lumiprobe.

- Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Springer. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1659-2_14]

- Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012301/]

- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c750b9702a7a5c515598d1]

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ResearchGate. [URL: https://www.researchgate.

- Protocol for PEG NHS Reagents. AxisPharm. [URL: https://axispharm.com/wp-content/uploads/2022/09/Protocol-for-PEG-NHS-Reagents.pdf]

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [URL: https://www.jenabioscience.com/images/a0a19/cpcb03-supp04-0153.pdf]

- Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [URL: https://veranova.

- PEG Linkers for PROTAC Synthesis. Biopharma PEG. [URL: https://www.biochempeg.com/article/189.html]

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. [URL: https://lumiprobe.com/protocols/nhs-ester-labeling]

- Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744747/]

- Protocol for Azide-Alkyne Click Chemistry. BroadPharm. [URL: https://broadpharm.com/peg-tech-center/protocol-for-azide-alkyne-click-chemistry]

- N-(NHS-PEG3)-N-bis(PEG3-azide). MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/product/n-nhs-peg3-n-bis-peg3-azide-55951]

- PEGs and Antibody-drug Conjugates a Versatile Approach. ADC Review. [URL: https://www.adcreview.

- DBCO reagents for « Click Chemistry ». Interchim. [URL: https://www.interchim.fr/ft/B/BE536.pdf]

- Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c3ob41381a]

- N-(NHS ester-PEG2)-N-bis(PEG3-azide) | Biochemical Assay Reagents. MedChemExpress. [URL: https://www.medchemexpress.com/n-nhs-ester-peg2-n-bis-peg3-azide.html]

- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1659-2_14]

- Instructions for NHS-(PEG)n Conjugation. BroadPharm. [URL: https://broadpharm.

- Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/an/c6an00529a]

- Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.0c00433]

- Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. ResearchGate. [URL: https://www.researchgate.

- Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01193k]

- Y-Shape PEG Derivatives. JenKem Technology USA. [URL: https://www.jenkemusa.

- N-(NHS ester-PEG2)-N-bis(PEG3-azide) | Biochemical Assay Reagents. MedChemExpress. [URL: https://www.medchemexpress.com/n-nhs-ester-peg2-n-bis-peg3-azide.html]

- N-(NHS-PEG3)-N-Bis(PEG3-Azide). CD Bioparticles. [URL: https://www.cd-bioparticles.net/product/n-nhs-peg3-n-bis-peg3-azide-item-diabp-1064.html]

- N-bis(PEG3-azide). Angene. [URL: https://www.agenechem.com/product/hy-140551.html]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. interchim.fr [interchim.fr]

- 3. medkoo.com [medkoo.com]

- 4. N-(NHS-PEG3)-N-bis(PEG3-azide), HCl salt | BroadPharm [broadpharm.com]

- 5. N-(NHS-PEG3)-N-bis(PEG3-azide) [myskinrecipes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Y-Shape PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 14. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jenabioscience.com [jenabioscience.com]

- 17. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. broadpharm.com [broadpharm.com]

- 20. help.lumiprobe.com [help.lumiprobe.com]

- 21. researchgate.net [researchgate.net]

- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. lumiprobe.com [lumiprobe.com]

Solubility of N-(NHS-PEG3)-N-bis(PEG3-azide) in DMSO and water

An In-Depth Technical Guide to the Solubility of N-(NHS-PEG3)-N-bis(PEG3-azide) in DMSO and Water

Abstract

N-(NHS-PEG3)-N-bis(PEG3-azide) is a branched, heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] Its unique structure, featuring a single amine-reactive N-hydroxysuccinimide (NHS) ester and two azide functionalities ready for click chemistry, allows for the precise and sequential linkage of different molecular entities.[3][4] The polyethylene glycol (PEG) spacers are critical to its design, intended to enhance solubility and reduce the immunogenicity of the resulting conjugate.[3] However, achieving optimal performance from this reagent is fundamentally dependent on its correct handling, particularly concerning its solubility and stability in common laboratory solvents. This guide provides a detailed examination of the solubility characteristics of N-(NHS-PEG3)-N-bis(PEG3-azide) in dimethyl sulfoxide (DMSO) and aqueous systems, offering field-proven insights and validated protocols to empower researchers in their experimental design.

Molecular Architecture and Functional Implications

To understand the solubility of N-(NHS-PEG3)-N-bis(PEG3-azide), one must first appreciate its molecular structure. It is a precisely designed molecule where each component serves a distinct purpose.

-

N-Hydroxysuccinimide (NHS) Ester: This is the amine-reactive moiety. It forms stable amide bonds with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides.[5][6] This reaction is highly efficient but is susceptible to hydrolysis, a key factor influencing its handling in aqueous solutions.

-

Dual Azide (-N₃) Groups: These terminal groups are bioorthogonal, meaning they do not react with functional groups typically found in biological systems.[7] They are specifically designed for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), enabling covalent linkage to alkyne-modified molecules.[3][4]

-

Branched PEG3 Spacers: The molecule incorporates multiple tri-ethylene glycol (PEG3) units. These flexible, hydrophilic chains are crucial for several reasons: they increase the overall water solubility of the reagent and the final conjugate, prevent aggregation, and can shield the conjugated molecule from the host immune system.[3][8][9]

Figure 1: Functional components of N-(NHS-PEG3)-N-bis(PEG3-azide).

Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₅₂N₈O₁₃ | [1][2][10] |

| Molecular Weight | ~720.78 g/mol | [1][2][10] |

| CAS Number | 2182602-16-8 | [2][10] |

| Appearance | Solid powder | [10] |

| Purity | Typically >95% | [2][10] |

Solubility Profile in Dimethyl Sulfoxide (DMSO)

Expert Finding: N-(NHS-PEG3)-N-bis(PEG3-azide) is readily soluble in DMSO.[10] This is the recommended solvent for the preparation of concentrated stock solutions.

Causality of High Solubility in DMSO

DMSO is a polar aprotic solvent. Its high dielectric constant and ability to act as both a hydrogen bond acceptor and a polar molecule allow it to effectively solvate the polar components of the crosslinker:

-

PEG Chains: The ether oxygens in the polyethylene glycol chains are readily solvated by DMSO.

-

Functional Groups: The polar NHS ester and azide groups also interact favorably with DMSO molecules.

-

Hydrolysis Prevention: Crucially, DMSO is aprotic and, when anhydrous, contains negligible water. This environment protects the highly moisture-sensitive NHS ester from premature hydrolysis, preserving its reactivity for the intended conjugation reaction.[7][11] Using anhydrous DMSO is a self-validating step to ensure the reagent's integrity.

Protocol for Preparing Concentrated Stock Solutions in DMSO

This protocol ensures the stability and accurate concentration of the reagent for long-term storage.

-

Equilibration: Before opening, allow the vial of N-(NHS-PEG3)-N-bis(PEG3-azide) to warm to room temperature. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would compromise the NHS ester.[7]

-

Solvent Addition: Use only anhydrous (moisture-free) DMSO. Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10-100 mM).

-

Dissolution: Vortex or gently sonicate the vial until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

-

Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-retention tubes. Store aliquots at -20°C, protected from light.[10] This practice avoids repeated freeze-thaw cycles which can degrade the compound.

Quantitative Data: DMSO Stock Solution Preparation

The following table, derived from supplier data, provides volumes of DMSO needed to prepare various stock concentrations from 1 mg of the reagent (MW ≈ 720.78 g/mol ).[10]

| Desired Concentration | Volume of DMSO to Add to 1 mg |

| 1 mM | 1.39 mL |

| 5 mM | 0.28 mL |

| 10 mM | 0.14 mL |

| 50 mM | 0.03 mL (28 µL) |

Solubility Profile in Water and Aqueous Buffers

Expert Finding: While the PEG chains confer hydrophilicity, N-(NHS-PEG3)-N-bis(PEG3-azide), like many non-sulfonated NHS esters, does not dissolve easily or readily in aqueous buffers directly from its solid form.[7][12] Direct addition of the powder to an aqueous solution is strongly discouraged as it will likely result in poor dissolution and immediate hydrolysis.

Factors Governing Aqueous Behavior

-

Hydrolysis of the NHS Ester: This is the most significant challenge. The NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive towards amines.[7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. This is a competing reaction that must be managed.

-

pH Dependence: The primary amine targeted for reaction must be deprotonated (-NH₂) to be nucleophilic. This is favored at a pH above the pKa of the amine (for lysine, pKa ≈ 10.5). However, the rate of NHS-ester hydrolysis also increases with pH. Therefore, a compromise pH of 7.0-9.0 is typically used, with pH 8.3-8.5 often cited as optimal for balancing reactivity and stability.[6][13]

-

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[7] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers.

Protocol for Preparing Aqueous Working Solutions

The only reliable method is to perform a serial dilution from a validated, concentrated DMSO stock solution.

Figure 2: Recommended workflow for preparing and using the crosslinker.

-

Prepare DMSO Stock: Follow the protocol in Section 2 to create a concentrated stock (e.g., 100 mM).

-

Prepare Aqueous Buffer: Prepare the desired amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).

-

Dilution: Just before use, add a small volume of the DMSO stock to the aqueous buffer. For example, to make a 1 mM working solution from a 100 mM stock, you would perform a 1:100 dilution.

-

Final DMSO Concentration: It is crucial to keep the final concentration of the organic solvent carryover low, typically between 0.5% and 10%, to avoid impacting the structure and function of biological molecules like proteins.[12]

-

Immediate Use: The aqueous working solution is not stable and must be used immediately for the conjugation reaction. Do not store the reagent in an aqueous solution.

A related compound, NHS-PEG4-Azide, is reported to be soluble in aqueous buffers up to 5 mM, which can serve as a useful reference point for this molecule.[7]

Comparative Summary and Best Practices

| Feature | DMSO | Water / Aqueous Buffer |

| Primary Use | Preparation of concentrated stock solutions for storage. | Immediate use in bioconjugation reactions. |

| Solubility | High | Poor direct solubility; requires dilution from an organic stock. |

| NHS Ester Stability | High (when anhydrous) | Low (rapid hydrolysis, pH-dependent). |

| Storage | Recommended (-20°C).[10] | Not recommended; must be used immediately. |

| Best Practice | Always use anhydrous DMSO. Equilibrate vial to RT before opening.[7] | Prepare fresh from a DMSO stock. Keep final DMSO % low. Use amine-free buffers at optimal pH (7-9).[7] |

Conclusion for the Field Professional

The effective use of N-(NHS-PEG3)-N-bis(PEG3-azide) hinges on a disciplined approach to its solubilization. The core directive is clear: DMSO is the solvent for storage, while aqueous buffers are the medium for reaction. A concentrated stock solution in anhydrous DMSO provides a stable, quantifiable source of the reagent. For conjugation, this stock must be diluted into an appropriate amine-free aqueous buffer immediately prior to initiating the reaction. Adherence to these protocols, particularly regarding the prevention of moisture contamination and the management of pH, is not merely procedural—it is a self-validating system that ensures the chemical integrity of the crosslinker and leads to reproducible, high-yield bioconjugation outcomes.

References

-

N-(NHS-PEG3)-N-bis(PEG3-azide). (n.d.). MySkinRecipes. [Link]

-

On the origin of the extremely different solubilities of polyethers in water. (2019). Nature Communications. [Link]

-

Please suggest a good formulation to dissolve a molecule?. (2024). ResearchGate. [Link]

-

How to cross-link proteins. (n.d.). [Link]

-

Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube. [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. [Link]

-

PEGylation of G-CSF in organic solvent markedly increase the efficacy and reactivity through protein unfolding, hydrolysis inhibition and solvent effect. (2015). ResearchGate. [Link]

-

Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography. (2010). Journal of Visualized Experiments. [Link]

-

Active Ester Functionalized Azobenzenes as Versatile Building Blocks. (2021). Molecules. [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. N-(NHS-PEG3)-N-Bis(PEG3-Azide) - CD Bioparticles [cd-bioparticles.net]

- 3. N-(NHS-PEG3)-N-bis(PEG3-azide) [myskinrecipes.com]

- 4. N-(NHS-PEG3)-N-bis(PEG3-azide), HCl salt | BroadPharm [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. glenresearch.com [glenresearch.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. biochempeg.com [biochempeg.com]

- 9. purepeg.com [purepeg.com]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to N-(NHS-PEG3)-N-bis(PEG3-azide) for Advanced Dual Labeling Strategies

Abstract

In the sophisticated landscape of bioconjugation, the ability to selectively introduce multiple functional entities onto a single biomolecule is paramount for creating advanced diagnostics, therapeutics, and research tools. Heterobifunctional linkers are central to this endeavor, and among them, N-(NHS-PEG3)-N-bis(PEG3-azide) emerges as a uniquely powerful reagent. This branched, trifunctional molecule provides a robust platform for dual labeling strategies by combining a rapid, amine-reactive N-hydroxysuccinimide (NHS) ester with two bioorthogonal azide groups. The strategic inclusion of polyethylene glycol (PEG) spacers enhances solubility and mitigates steric hindrance, ensuring high-efficiency conjugations. This guide provides an in-depth exploration of the core chemistry, strategic workflows, detailed experimental protocols, and expert insights required to successfully implement N-(NHS-PEG3)-N-bis(PEG3-azide) in your research, empowering the development of next-generation bioconjugates.

The Strategic Advantage of a Trifunctional Core

Modern bioconjugation demands precision and versatility. The goal is often to attach two different molecules—for instance, a targeting ligand and a fluorescent reporter, or a therapeutic payload and an imaging agent—to a single protein, antibody, or nanoparticle. This requires a linker that offers orthogonal reactivity, allowing for sequential, controlled conjugation steps.

N-(NHS-PEG3)-N-bis(PEG3-azide) is a heterobifunctional linker engineered for this exact purpose.[1] It features a branched structure with three key components:

-

One NHS Ester: For covalent attachment to primary amines (-NH₂) found on proteins and other biomolecules.[2]

-

Two Azide Groups (-N₃): For subsequent, highly specific "click chemistry" reactions.[3]

-

PEG Spacers: To enhance aqueous solubility, provide flexibility, and reduce potential immunogenicity.[4][5]

This unique architecture allows a primary biomolecule to be first "activated" with two azide handles via a stable amide bond. These azide groups are then available for bioorthogonal conjugation to two alkyne-containing molecules, which can be the same for signal amplification or different for dual-functionality.

Table 1: Physicochemical Properties of N-(NHS-PEG3)-N-bis(PEG3-azide)

| Property | Value | Source(s) |

| CAS Number | 2182602-16-8 | [1][6] |

| Molecular Formula | C₂₉H₅₂N₈O₁₃ | [1][6] |

| Molecular Weight | ~720.78 g/mol | [1][6] |

| Functional Groups | 1 x NHS Ester, 2 x Azide | [1][3] |

| Purity | Typically >95% | [1][6] |

| Storage | -20°C, sealed, dry, and protected from moisture | [3][7] |

Deconstructing the Core Chemistries

A successful dual-labeling strategy hinges on understanding and controlling the distinct reactions enabled by the linker.

The Amine-Reactive NHS Ester: The First Connection

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for targeting primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides.[8]

The Causality of Experimental Choice: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[9] This forms a stable, covalent amide bond and releases the NHS leaving group. The efficiency of this reaction is critically dependent on pH. While the reaction proceeds between pH 7 and 9, an optimal range of pH 8.3-8.5 is recommended.[10] At lower pH, the amine is protonated (-NH₃⁺) and non-nucleophilic. At higher pH, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water and becomes non-reactive.[8] This competing hydrolysis reaction is the primary reason for preparing NHS ester solutions immediately before use and avoiding buffers that contain primary amines (e.g., Tris, glycine).[11]

The Bioorthogonal Azide Groups: The Click Connection

Once the linker is attached to the primary biomolecule, two azide groups are exposed. Azides are exceptionally useful because they are nearly absent in biological systems, meaning they will not react with other functional groups within a cell or complex biological sample.[11] This "bioorthogonality" ensures that the subsequent labeling is highly specific.[12] The azide groups serve as handles for "click chemistry," most commonly the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][13]

-

CuAAC: This reaction joins an azide with a terminal alkyne to form a stable triazole ring. It is extremely efficient but requires a copper (I) catalyst, which is typically generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.[14] Ligands such as TBTA or THPTA are used to stabilize the copper catalyst and improve reaction efficiency.[14][15]

-

SPAAC: This is a metal-free alternative that reacts an azide with a strained cyclooctyne (e.g., DBCO, BCN).[16][] The ring strain of the alkyne provides the energy to drive the reaction forward without a toxic catalyst, making it ideal for applications in living systems.[18][19]

The presence of two azide groups on the linker is a key design feature. It allows for the attachment of two alkyne-modified molecules, which can be used to amplify a signal (e.g., two fluorophores) or to create a dual-functional conjugate (e.g., a targeting molecule and a drug).[3]

Experimental Design and Protocols

A robust and reproducible dual-labeling experiment follows a logical, multi-step workflow. Each step includes critical validation points to ensure success.

Strategic Workflow for Dual Labeling

Detailed Protocol: NHS Ester Labeling of a Model Protein (IgG)

This protocol describes the first critical step: attaching the azide handles to an antibody.

Expert Insight: The molar excess of the linker is a critical parameter. A 20-fold molar excess is a common starting point for an antibody at 1-10 mg/mL, typically resulting in 4-6 linkers per antibody.[7] This ratio should be optimized for your specific protein to achieve the desired degree of labeling without causing protein aggregation or loss of function.

Materials:

-

IgG solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS).

-

N-(NHS-PEG3)-N-bis(PEG3-azide) reagent.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10]

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[10]

-

Purification: Zeba™ Spin Desalting Columns or Slide-A-Lyzer™ Dialysis Cassettes.[7]

Methodology:

-

Buffer Exchange: Ensure the IgG solution is in an amine-free buffer. If not, perform a buffer exchange into PBS or a similar buffer.

-

Equilibrate Reagents: Allow the vial of N-(NHS-PEG3)-N-bis(PEG3-azide) to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[7][11]

-

Prepare Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[7] Do not store this solution, as the NHS ester is moisture-sensitive.[11]

-

Calculate Reagent Volume: Determine the volume of the 10 mM linker stock needed to achieve the desired molar excess (e.g., 20-fold) relative to the moles of IgG in your reaction.

-

Set Up Reaction: Adjust the pH of the IgG solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate, pH 8.3.

-

Initiate Conjugation: Add the calculated volume of the linker stock solution to the IgG solution. The final concentration of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.[7]

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.[7] Incubation on ice can help minimize hydrolysis and preserve protein stability.

-

Purification: Immediately following incubation, remove the unreacted linker using a desalting column or by dialysis against PBS to prevent further reaction or hydrolysis. The resulting product is the azide-activated IgG, ready for the next step.

Detailed Protocol: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol is for conjugating an alkyne-modified molecule to the azide-activated protein.

Expert Insight: The copper catalyst is prone to oxidation. Using a stabilizing ligand like THPTA is highly recommended, especially for biological samples, as it improves efficiency and reduces potential cellular toxicity.[15] Always use freshly prepared sodium ascorbate as it degrades over time.

Materials:

-

Azide-activated protein in PBS.

-

Alkyne-modified molecule (e.g., fluorescent dye, drug) as a 10 mM stock in DMSO.

-

Catalyst Premix:

-

Reducing Agent: 100 mM Sodium Ascorbate in water (prepare fresh).[15]

Methodology:

-

Prepare Catalyst Solution: A few minutes before the reaction, mix the CuSO₄ and THPTA solutions at a 1:2 ratio.[15]

-

Set Up Reaction: In a microcentrifuge tube, combine the azide-activated protein and the alkyne-modified molecule. A 4 to 50-fold molar excess of the alkyne molecule is a typical starting point.[15]

-

Add Catalyst: Add the pre-mixed CuSO₄/THPTA solution to the reaction tube.

-

Initiate Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction. Gently mix.

-

Incubate: Incubate at room temperature for 15-60 minutes. The reaction is often complete within 30 minutes.[15]

-

Purification: Purify the final dual-labeled conjugate using desalting columns, dialysis, or HPLC to remove excess reagents and catalyst components.[20]

Applications in Research and Drug Development

The ability to create precisely structured, dual-functional biomolecules opens up numerous advanced applications.

-

Antibody-Drug Conjugates (ADCs): An antibody can be linked to two therapeutic payloads, potentially increasing potency or delivering a synergistic combination of drugs.[21]

-

Diagnostics and Imaging: A targeting molecule (e.g., antibody, peptide) can be labeled with both a reporter (e.g., fluorophore) and a chelator for PET imaging, creating a multimodal imaging agent.[21]

-

Surface Modification: Nanoparticles and other materials can be functionalized with targeting ligands and therapeutic molecules for advanced drug delivery systems.[4][22]

-

Fundamental Biology: Proteins can be labeled with a FRET pair of fluorophores to study conformational changes or protein-protein interactions.

Troubleshooting and Self-Validation

| Problem | Potential Cause(s) | Recommended Solution(s) |